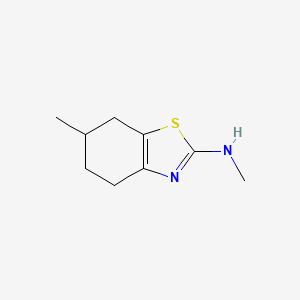

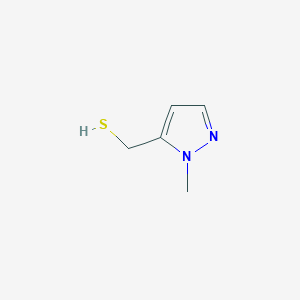

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

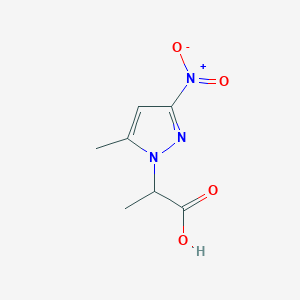

“N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 . It is related to the class of compounds known as tetrahydrobenzothiazoles .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction yield can be influenced by the substitution position .Molecular Structure Analysis

The molecular structure of “this compound” can be determined based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving “this compound” and related compounds can be complex. For example, the reaction involves initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield intermediate or via 1,3-dipolar cycloaddition of nitrilimine .科学的研究の応用

Synthesis and Structural Analysis

- N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its derivatives have been synthesized and structurally analyzed using techniques like IR, NMR, and mass spectroscopy. These analyses are essential for understanding the compound's properties and potential applications in various scientific fields (عسيري & خان, 2010).

Anticancer Activity

- Studies have explored the anticancer potential of benzothiazole derivatives. For instance, certain derivatives exhibited significant in-vitro activity against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013).

Inhibitor of Viral Infections

- Some derivatives have been investigated for their potential as inhibitors of viruses like SARS-CoV-2. Through molecular docking analysis and pharmacokinetic studies, these compounds show promise in antiviral therapies (Karagoz Genç et al., 2021).

Corrosion Inhibition

- Benzothiazole derivatives have demonstrated efficacy in inhibiting corrosion, particularly in steel. Their adsorption characteristics and interaction with metal surfaces make them valuable in industrial applications to enhance material longevity (Salarvand et al., 2017).

Antimicrobial Properties

- Research has identified benzothiazole derivatives with significant antimicrobial properties. These compounds have been shown to be effective against various microorganisms, suggesting their utility in developing new antimicrobial agents (Servi et al., 2005).

Material Science Applications

- Benzothiazole derivatives have been utilized in the development of novel materials with unique properties, such as stimuli-responsive inks for security applications. Their unique molecular structure allows for innovative applications in material science (Lu & Xia, 2016).

作用機序

While the specific mechanism of action for “N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is not available, related compounds have been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhance the stability of premature termination codon (PTC) mutated p53 mRNA in cells .

特性

IUPAC Name |

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h6H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTSTFCUQXKGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)

![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)

![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)